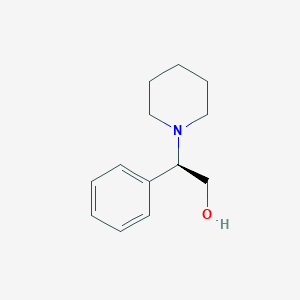

(R)-2-Phenyl-2-piperidinoethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-Phenyl-2-piperidinoethanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

(R)-2-Phenyl-2-piperidinoethanol serves as a key building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that enhance biological activity and selectivity.

Antiviral Activity

Research has highlighted the compound's potential as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerases, particularly in the context of measles virus. The compound was identified through high-throughput screening and demonstrated moderate metabolic stability, suggesting its viability for further development as an antiviral agent .

Anticancer Properties

Studies have indicated that derivatives of this compound exhibit significant anticancer activity across various cancer cell lines. For instance, compounds derived from this piperidine scaffold have shown efficacy against breast and lung carcinoma cells by inducing apoptosis through mechanisms such as inhibition of tubulin polymerization .

Synthetic Methodologies

The compound is frequently employed as a precursor in the synthesis of more complex molecules. Its versatility allows chemists to explore various synthetic pathways to create derivatives with enhanced properties.

Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) approaches utilizing this compound have led to the creation of libraries of piperidine-based compounds. These libraries are crucial for exploring new chemical spaces and identifying compounds with desired biological activities .

Catalytic Dynamic Resolution

Recent advancements in catalytic dynamic resolution have enabled the efficient synthesis of enantiopure forms of this compound, which are often essential for achieving specific biological activities .

Biological Activities

The biological profile of this compound derivatives extends beyond antiviral and anticancer properties to include other therapeutic areas.

Anti-inflammatory Effects

Compounds derived from this compound have been investigated for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Neuroprotective Potential

There is emerging evidence that some derivatives may exhibit neuroprotective effects, contributing to their potential use in treating neurodegenerative disorders .

Case Studies

Table 1: Summary of Key Studies Involving this compound Derivatives

Análisis De Reacciones Químicas

Esterification and Acylation Reactions

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reaction with 4-nitrobenzoyl chloride in benzene at 55°C yields l-phenyl-2-piperidinoethyl-4-nitrobenzoate (89% yield) .

-

Acetylation with chloroacetyl chloride in dichloromethane (DCM) and diisopropylethylamine (DIPEA) produces acetylated derivatives, as observed in quinazolinone syntheses .

Key Data:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Nitrobenzoyl chloride | l-Phenyl-2-piperidinoethyl-4-nitrobenzoate | 89% | Benzene, 55°C, 3–4 hours | |

| Chloroacetyl chloride | Acetylated derivatives | 90–97% | DCM, DIPEA, room temp |

Oxidation Reactions

The alcohol moiety can be oxidized to aldehydes or ketones:

-

Enzymatic oxidation using laccases (e.g., Trametes pubescens) with TEMPO and O₂ converts the alcohol to its corresponding aldehyde .

-

Chemical oxidation with CrO₃ or KMnO₄ under acidic conditions is feasible but less selective .

Stereochemical Impact:

-

The R-configuration at C-2 influences reaction rates and selectivity. For example, (R)-enantiomers show 3-fold higher activity in inhibition assays compared to (S)-isomers .

Alkylation and Substitution at Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation with alkyl halides:

-

Reaction with methyl iodide in tetrahydrofuran (THF) using s-BuLi and TMEDA introduces methyl groups, yielding N-alkylated products .

-

Morpholine or thiomorpholine substituents can replace the piperidine ring, altering hydrophobicity and biological activity .

Example Pathway:

text(R)-2-Phenyl-2-piperidinoethanol + MeI → N-Methylated derivative Conditions: THF, −80°C, 3 hours Yield: 71% (96:4 enantiomeric ratio)[11]

Reduction and Hydrogenation

The compound participates in catalytic hydrogenation:

-

Palladium on carbon (5% Pd/C) under 50 psi H₂ reduces nitro groups to amines (e.g., conversion of nitrobenzoate to aminobenzoate derivatives) .

Data from Hydrogenation:

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| l-Phenyl-2-piperidinoethyl-4-nitrobenzoate | 4-Aminobenzoate derivative | 90% | Pd/C, H₂ (50 psi), 24 hours |

Degradation Pathways

Under oxidative conditions (e.g., 96% O₂ with Fe³⁺), the piperidine ring undergoes degradation to form pyrrolidine and ammonia .

Identified Degradation Products:

Biological Activity Modulation

Structural modifications impact bioactivity:

Propiedades

Fórmula molecular |

C13H19NO |

|---|---|

Peso molecular |

205.30 g/mol |

Nombre IUPAC |

(2R)-2-phenyl-2-piperidin-1-ylethanol |

InChI |

InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2/t13-/m0/s1 |

Clave InChI |

WBDNHYWAUADMHW-ZDUSSCGKSA-N |

SMILES isomérico |

C1CCN(CC1)[C@@H](CO)C2=CC=CC=C2 |

SMILES canónico |

C1CCN(CC1)C(CO)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.